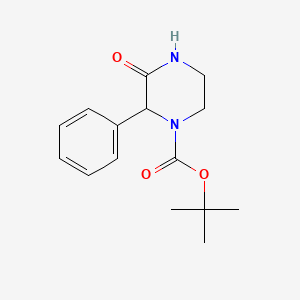

Tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-10-9-16-13(18)12(17)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYOGPGTTFWZAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(=O)C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a wide array of therapeutic agents. Its unique physicochemical properties allow it to serve as a versatile building block in drug design, influencing solubility, bioavailability, and receptor-binding affinity. This guide focuses on a specific, yet significant, derivative: tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate . This molecule, featuring a chiral center and a protected amine, represents a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This document provides a comprehensive overview of its fundamental properties, a plausible synthetic route, and its potential utility in drug discovery, grounded in established chemical principles and supported by relevant literature.

Core Molecular Attributes

This compound is a heterocyclic compound characterized by a piperazinone ring system. The presence of a phenyl group at the second position introduces a chiral center, making it a valuable synthon for stereospecific synthesis. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for controlled, regioselective reactions, a critical aspect in multi-step organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various chemical environments and for developing appropriate experimental protocols.

| Property | Value | Source |

| CAS Number | 911705-40-3 | [CymitQuimica][1] |

| Molecular Formula | C₁₅H₂₀N₂O₃ | [CymitQuimica][1] |

| Molecular Weight | 276.34 g/mol | [CymitQuimica][1] |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Purity | Typically ≥95% | [CymitQuimica][1] |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

A logical synthetic strategy would involve the initial formation of the core piperazinone ring, followed by the introduction of the phenyl group and subsequent protection of the nitrogen atom. A potential, though unverified, synthetic route is the reaction of iodobenzene with 1-Boc-3-oxopiperazine.[2]

Caption: Proposed synthetic pathway for this compound.

Spectroscopic Characterization (Predicted)

Definitive spectroscopic data for this compound is not currently available in public databases. However, based on its chemical structure, we can predict the key features that would be observed in its ¹H NMR, ¹³C NMR, IR, and Mass spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the presence of the chiral center and the restricted rotation around the amide bond. Key expected signals include:

-

Aromatic Protons: A multiplet in the range of 7.2-7.5 ppm corresponding to the protons of the phenyl group.

-

Piperazine Ring Protons: A series of multiplets between 3.0 and 4.5 ppm for the methylene and methine protons of the piperazine ring.

-

Boc Group Protons: A characteristic singlet at approximately 1.5 ppm, integrating to nine protons, representing the tert-butyl group.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum would provide further structural confirmation:

-

Carbonyl Carbons: Two signals in the downfield region, typically between 150 and 175 ppm, corresponding to the amide and carbamate carbonyl carbons.

-

Aromatic Carbons: Several signals in the 125-140 ppm range for the carbons of the phenyl ring.

-

Boc Group Carbons: A signal around 80 ppm for the quaternary carbon and a signal around 28 ppm for the methyl carbons of the tert-butyl group.

-

Piperazine Ring Carbons: Signals in the 40-60 ppm range for the aliphatic carbons of the piperazine ring.

Predicted Infrared (IR) Spectrum

The IR spectrum would show characteristic absorption bands for the functional groups present:

-

C=O Stretching: Strong absorption bands around 1680-1700 cm⁻¹ for the amide carbonyl and 1700-1720 cm⁻¹ for the carbamate carbonyl.

-

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C-N Stretching: Bands in the 1000-1300 cm⁻¹ region.

Predicted Mass Spectrum

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) or, more likely, a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight (276.34 g/mol ). Common fragmentation patterns would involve the loss of the tert-butyl group or cleavage of the piperazine ring.

Applications in Medicinal Chemistry and Drug Development

The 2-phenylpiperazin-3-one scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The introduction of a phenyl group at the 2-position of the piperazinone ring can significantly influence the pharmacological properties of a molecule, often by providing a key interaction with biological targets through π-π stacking or hydrophobic interactions.

As a Chiral Building Block

The primary utility of this compound lies in its role as a chiral building block. The presence of the Boc protecting group allows for selective modification at the unprotected nitrogen atom. This is particularly valuable in the synthesis of complex molecules where stereochemistry is crucial for biological activity. For instance, derivatives of 2-phenylpiperazin-3-one have been investigated for their potential as:

-

Anticancer Agents: The phenylpiperazine moiety has been incorporated into molecules designed to target various cancer-related pathways.[3]

-

Neurological Drugs: Piperazine derivatives are well-known for their activity in the central nervous system, and the 2-phenylpiperazin-3-one core could be explored for developing novel antipsychotic, antidepressant, or anxiolytic agents.

-

Antimicrobial Agents: The piperazine ring is a common feature in many antimicrobial drugs, and derivatives of this scaffold could be synthesized and evaluated for their antibacterial or antifungal properties.

Workflow for Utilizing in Drug Discovery

The following workflow illustrates how this compound could be integrated into a drug discovery program.

Caption: A typical workflow for the use of this compound in a drug discovery pipeline.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general safety precautions for similar piperazine derivatives should be followed. These compounds are typically classified as irritants.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.[4]

Based on data for similar compounds, the following GHS hazard statements may apply:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its chiral nature and the presence of a Boc-protecting group make it an ideal starting material for the stereoselective synthesis of complex molecules with potential therapeutic applications. While detailed experimental data for this specific compound is limited in the public domain, its structural features suggest significant potential for the development of novel drug candidates. Further research into its synthesis, characterization, and application is warranted to fully explore its utility in drug discovery and development.

References

-

PubChem. Tert-butyl 3-oxopiperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Tert-butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

- Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)

-

PubChem. tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Lead Sciences. This compound. Available from: [Link]

- Zhang, L., et al. (2019). Synthesis and acaricidal activity of phenylpiperazine derivatives. Pest Management Science, 75(12), 3375-3382.

- Google Patents. Crystal form of cabazitaxel and preparation method thereof.

- Google Patents. CABAZITAXEL, RELATED COMPOUNDS AND METHODS OF SYNTHESIS.

-

PubChemLite. Tert-butyl (3r)-3-phenylpiperazine-1-carboxylate. Available from: [Link]

-

MDPI. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Available from: [Link]

- Google Patents. Synthesis method of N-Boc piperazine.

-

National Institutes of Health. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Available from: [Link]

-

ResearchGate. 1H NMR spectrum of 6-(tert-butyl)-3-phenyl-3,4-dihydro-2H-benzo[e][5][6]oxazine. Available from: [Link]

-

JETIR. A Mini Review on Piperizine Derivatives and their Biological Activity. Available from: [Link]

-

Princeton University. SUPPLEMENTARY INFORMATION. Available from: [Link]

- Google Patents. Crystalline form of carbazitaxel and process for preparation thereof.

-

ResearchGate. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Available from: [Link]

- Google Patents. Method for synthesizing cabazitaxel.

Sources

- 1. 3-OXO-2-PHENYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL EST… [cymitquimica.com]

- 2. 3-OXO-4-PHENYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. Tert-butyl 3-oxopiperazine-1-carboxylate | C9H16N2O3 | CID 3157178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and the rationale behind its molecular design, providing insights for its application in drug discovery and development.

Chemical Identity and Nomenclature

This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including antipsychotic, antidepressant, and anxiolytic agents.[1] The presence of the piperazine ring can impart favorable physicochemical properties, such as improved aqueous solubility and the ability to form multiple hydrogen bonds, which are crucial for drug-target interactions.[2]

Synonyms:

-

1-Boc-3-oxo-2-phenylpiperazine

-

N-Boc-2-phenyl-3-piperazinone

-

1-(tert-Butoxycarbonyl)-2-phenylpiperazin-3-one

Chemical Structure:

Caption: 2D structure of this compound.

Molecular Formula: C₁₅H₂₀N₂O₃[4] Molecular Weight: 276.33 g/mol [4]

Synthesis and Mechanistic Considerations

The synthesis of this compound involves the strategic protection of one of the nitrogen atoms of the piperazine precursor to allow for selective functionalization. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[5]

A plausible synthetic route would start from 2-phenylpiperazin-3-one. The selective protection of the N1 nitrogen with a Boc group can be achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

General Reaction Scheme:

Caption: General scheme for the Boc protection of 2-phenylpiperazin-3-one.

Causality Behind Experimental Choices:

-

Choice of Protecting Group: The Boc group is chosen for its robustness. It is stable to many nucleophilic and basic conditions, allowing for subsequent chemical modifications at other positions of the molecule if needed.[6] Its removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, ensures that other acid-labile groups are not cleaved.[5]

-

Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure the solubility of the reactants. A base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP), is used to deprotonate the nitrogen atom of the piperazinone, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O.[7] The reaction is often performed at room temperature, although gentle heating may be required to drive the reaction to completion.

Detailed Experimental Protocol (Hypothetical):

This protocol is a general guideline based on standard procedures for Boc protection of amines.[8]

Materials:

-

2-Phenylpiperazin-2-one

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 2-phenylpiperazin-2-one (1.0 eq) in anhydrous DCM (0.1 M) is added triethylamine (1.2 eq).

-

The solution is stirred at room temperature, and di-tert-butyl dicarbonate (1.1 eq) is added portion-wise.

-

The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Applications in Drug Discovery

The phenylpiperazine moiety is a common structural motif in centrally acting drugs.[1] The introduction of a phenyl group on the piperazine ring can modulate the pharmacological activity, often by providing a key interaction with the target receptor. The 3-oxo group introduces a lactam functionality, which can act as a hydrogen bond acceptor and influence the conformational rigidity of the piperazine ring.

While specific biological activities for this compound are not extensively reported in publicly available literature, its structural features suggest its potential as a versatile intermediate in the synthesis of more complex molecules with therapeutic potential. The Boc-protected nitrogen at the 1-position allows for selective derivatization at the 4-position, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program. For instance, the free secondary amine at the N4 position, after deprotection, can be functionalized with various substituents to target a wide range of biological receptors.

The broader class of phenylpiperazine derivatives has shown a wide range of biological activities, including anticancer properties.[9] For example, some phenylpiperazine derivatives have been investigated as topoisomerase II inhibitors.[9]

Characterization Data (Representative)

| Property | Value | Source |

| CAS Number | 911705-40-3 | [3] |

| Molecular Formula | C₁₅H₂₀N₂O₃ | [4] |

| Molecular Weight | 276.33 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents such as DCM, chloroform, and ethyl acetate (predicted) |

Conclusion

This compound is a valuable building block for the synthesis of novel drug candidates. Its synthesis leverages the well-established chemistry of Boc protection, allowing for the strategic functionalization of the piperazine core. The presence of both the phenyl and lactam moieties within the piperazine scaffold provides a unique combination of structural features that can be exploited in the design of new therapeutic agents. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

-

Lead Sciences. This compound. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. 2026 (Accessed Jan 19, 2026).

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

- Mamat, C.; Köckerling, M. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)

-

PubChem. tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate. [Link]

- López-Muñoz, F.; Alamo, C. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Curr. Med. Chem.2009, 16, 1325-1351.

- Majer, P.; et al. Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC2009, (vi), 291-297.

- Feng, B.; et al. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian J. Heterocycl. Chem.2018, 28, 503-505.

- Sharma, R.; et al. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Int. J. Pharm. Sci. Rev. Res.2014, 27, 164-171.

- Szymański, P.; et al. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules2024, 29, 4321.

- Pelliccia, S.; et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals2023, 16, 1234.

- Reddy, G. S.; et al. Synthesis, Characterization of Substituted tert-butyl 4-((1- phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1- carboxylate and Evaluation of their Anti-Microbial Activity. Int. J. Pharm. Res. Appl.2023, 8, 617-625.

-

PubChem. tert-Butyl 3-oxopiperazine-1-carboxylate. [Link]

-

Wikipedia. Vortioxetine. [Link]

- Bashetti, N.; et al. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorg. Med. Chem. Lett.2019, 29, 126707.

-

BuyersGuideChem. tert-Butyl-3-oxo-1-piperazine carboxylate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. connectjournals.com [connectjournals.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. 3-OXO-2-PHENYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL EST… [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Structural Elucidation of Tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate: A Workflow for Synthesis, Crystallization, and X-ray Diffraction Analysis

This whitepaper provides a comprehensive technical guide for the complete structural analysis of tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperazine moiety is a cornerstone in the design of various bioactive compounds, acting as a versatile scaffold in therapeutics ranging from antibacterial to antipsychotic agents.[1] Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount for elucidating its structure-activity relationship (SAR), optimizing its pharmacological properties, and ensuring intellectual property claims.

While a definitive published crystal structure for this specific molecule is not yet available in the public domain, this guide presents a robust, field-proven workflow for its synthesis, crystallization, and definitive analysis by single-crystal X-ray diffraction (SC-XRD). The methodologies described herein are based on established protocols for analogous piperazine derivatives and represent the gold standard for small-molecule structural elucidation.[2][3][4]

Synthesis and Purification: A Plausible Pathway

The synthesis of this compound (Target Compound 3 ) can be approached through a multi-step sequence, leveraging common reactions in heterocyclic chemistry. A proposed synthetic pathway is outlined below, which ensures high purity, a critical prerequisite for successful crystallization.

Proposed Synthetic Workflow

A plausible route involves the reaction of a suitably protected piperazine precursor with a phenyl-containing electrophile. The choice of protecting groups and reaction conditions is critical to minimize side products and maximize yield.

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol: Synthesis and Purification

-

Alkylation: To a solution of N-Boc-piperazin-2-one (1 ) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 1.1 equivalents) portion-wise.

-

Stir the mixture for 30 minutes, then add 2-bromoacetophenone (1.0 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with saturated ammonium chloride solution and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude intermediate (2 ).

-

Reduction and Cyclization: Dissolve the crude intermediate in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise.

-

Stir for 2-4 hours, monitoring by TLC. Upon completion, adjust the pH to ~7 with dilute HCl.

-

Heat the mixture to reflux to promote intramolecular cyclization.

-

Purification: After cooling, concentrate the mixture and purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure target compound (3 ).[2]

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization: The Gateway to Structural Analysis

Obtaining high-quality single crystals is the most critical and often most challenging step in SC-XRD. The goal is to encourage the slow formation of a well-ordered crystal lattice.

Key Crystallization Techniques

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion (Hanging Drop/Sitting Drop): A concentrated solution of the compound is placed as a drop on a cover slip, which is then inverted and sealed over a well containing a precipitant solution. The vapor from the precipitant slowly diffuses into the drop, inducing crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is poorly soluble. Crystals form at the interface.

Protocol for Crystal Growth Screening

-

Solubility Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane).

-

Primary Crystallization Trials: Prepare saturated or near-saturated solutions of the compound in the most promising solvents.

-

Set up Trials: Employ the slow evaporation technique initially. Set up vials with ~5-10 mg of the compound in 1-2 mL of solvent. Cover with a cap containing a small pinhole.

-

Incubation: Store the vials in a vibration-free environment at a constant temperature (e.g., room temperature or 4 °C).

-

Monitoring: Monitor the vials periodically for crystal growth without disturbing them. High-quality crystals should be clear, have well-defined faces, and be of sufficient size (ideally > 0.1 mm in all dimensions).

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the precise three-dimensional structure of a crystalline solid. The workflow involves data collection, structure solution, and refinement.

SC-XRD Experimental and Computational Workflow

Caption: Standard workflow for SC-XRD analysis.

Detailed Protocol for SC-XRD Analysis

-

Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryoloop, and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.[4]

-

Data Collection: The crystal is placed on a goniometer head in the diffractometer. A preliminary unit cell is determined, followed by a full sphere of diffraction data collection using monochromatic X-ray radiation (typically Mo Kα, λ = 0.71073 Å).[2]

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities, which are then corrected for experimental factors (Lorentz, polarization, and absorption effects).

-

Structure Solution: The crystal system and space group are determined from the diffraction pattern's symmetry. The initial atomic positions are found by solving the "phase problem" using direct methods, typically with software like SHELXS.[2]

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². This iterative process optimizes the atomic coordinates, and anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2]

-

Validation: The final refined structure is validated using crystallographic software (e.g., PLATON, checkCIF) to ensure its chemical and geometric soundness. The final output is a Crystallographic Information File (CIF).

Structural Interpretation and Data Presentation

The refined crystal structure provides a wealth of information. The following tables present illustrative data that one might expect from a successful analysis of the title compound.

Illustrative Molecular Structure

Caption: Atom connectivity in the target molecule.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Illustrative Value |

| Empirical formula | C₁₅H₂₀N₂O₃ |

| Formula weight | 276.33 g·mol⁻¹ |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 16.5 Å, c = 12.5 Å |

| β = 91.0° | |

| Volume | 1750 ų |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.047 g·cm⁻³ |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| R indices (all data) | R₁ = 0.060, wR₂ = 0.135 |

Note: This table contains hypothetical data for illustrative purposes, modeled on typical values for similar organic molecules.[2]

Analysis of Structural Features

-

Conformation: The analysis would reveal the conformation of the piperazine ring (e.g., chair, boat, or twist-boat). For many piperazine derivatives, a chair conformation is most common.[2]

-

Stereochemistry: If a chiral synthesis or resolution was performed, the absolute configuration of the stereocenter at the C2 position could be unambiguously determined.

-

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. Analysis of the CIF would identify hydrogen bonds, C-H···O interactions, or π-π stacking involving the phenyl rings, which are crucial for understanding the solid-state properties of the material.

Conclusion

The structural analysis of this compound is a critical step in its development as a potential pharmaceutical agent. This guide outlines a comprehensive and robust workflow, from rational synthesis and meticulous crystallization to definitive characterization by single-crystal X-ray diffraction. By following these field-proven methodologies, researchers can obtain a precise three-dimensional atomic model of the molecule. This structural blueprint is indispensable for understanding its physicochemical properties, guiding further chemical modifications, and ultimately accelerating the drug discovery process.

References

-

Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-95. Available at: [Link]

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available at: [Link]

-

Lead Sciences. This compound. Product Page. Available at: [Link]

-

PubChem. tert-Butyl 3-oxopiperazine-1-carboxylate. National Library of Medicine. Available at: [Link]

-

PubChem. tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate. National Library of Medicine. Available at: [Link]

-

Görbitz, C. H., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(18), 3328. Available at: [Link]

-

Kaupang, Å., et al. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E66(6), o1358. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Preliminary In-Vitro Screening of Tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the preliminary in-vitro screening of the novel compound, tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate. The piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutics. This document outlines a strategic, multi-tiered approach to efficiently assess the cytotoxic profile and explore the potential therapeutic activities of this new chemical entity. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols, and offer insights into data interpretation, empowering research scientists and drug development professionals to make informed decisions in the early stages of the discovery pipeline.

Introduction: The Significance of the Piperazine Moiety and the Rationale for Screening

The piperazine ring is a privileged scaffold in drug discovery, prized for its favorable pharmacokinetic properties, including good aqueous solubility and oral bioavailability. Its presence in a wide array of clinically successful drugs underscores its versatility and importance. Derivatives of piperazine have demonstrated a vast spectrum of biological activities, including but not to be limited to, anticancer, antidiabetic, and antiparasitic effects.

The subject of this guide, this compound, is a novel compound featuring this key piperazine core. The incorporation of a phenyl group at the 2-position and an oxo group at the 3-position introduces specific steric and electronic features that could confer unique biological activities. The tert-butyl carboxylate group serves as a common protecting group in organic synthesis, which can also influence the compound's lipophilicity and cell permeability.

A systematic and rigorous preliminary in-vitro screening is the critical first step in elucidating the pharmacological potential of this molecule. The primary objectives of this initial phase are to:

-

Establish a baseline cytotoxicity profile across relevant cell lines.

-

Identify potential "hits" for specific biological activities through targeted and phenotypic screening.

-

Generate robust and reproducible data to guide subsequent lead optimization efforts.

This guide will provide the foundational knowledge and practical protocols to achieve these objectives with scientific integrity.

Compound Profile: this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C15H20N2O3 | Calculated |

| Molecular Weight | 276.33 g/mol | Calculated |

| CAS Number | Not available (Novel Compound) | - |

Note: While a specific CAS number for the title compound is not available, the related compound tert-butyl 3-oxopiperazine-1-carboxylate has the CAS number 76003-29-7.

Chemical Structure:

Caption: Chemical structure of this compound.

A Tiered Strategy for Preliminary In-Vitro Screening

A logical and resource-efficient screening cascade is paramount in the early stages of drug discovery. We propose a three-tiered approach, beginning with a broad assessment of cytotoxicity and progressively narrowing the focus to specific mechanistic studies.

Caption: A three-tiered workflow for the preliminary in-vitro screening of novel compounds.

Tier 1: Foundational Cytotoxicity Screening

The initial step is to assess the general cytotoxicity of the compound. This provides a therapeutic window and identifies if the compound has non-specific toxic effects.

Rationale: Understanding a compound's cytotoxicity is crucial for interpreting any observed biological activity. A highly cytotoxic compound may not be a viable drug candidate unless its toxicity is highly selective for the target cells (e.g., cancer cells).

Recommended Cell Lines:

-

Cancer Cell Panel: A diverse panel of cancer cell lines from different tissue origins (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) is recommended to identify potential tissue-specific effects.

-

Non-cancerous "Normal" Cell Line: A non-transformed cell line (e.g., MCF-10A (mammary epithelial), hTERT-RPE1 (retinal pigment epithelial)) should be included to assess selectivity.

Experimental Protocol: Resazurin (AlamarBlue®) Cell Viability Assay

This assay measures the metabolic activity of viable cells and is a robust and sensitive method for assessing cytotoxicity.

Materials:

-

96-well clear-bottom black plates

-

Selected cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

Doxorubicin (positive control)

-

DMSO (vehicle control)

-

Plate reader capable of fluorescence detection (Ex/Em: ~560/590 nm)

**Step-by-Step

Methodological & Application

The Versatile Peptidomimetic Scaffold: A Guide to tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced pharmacological profiles is perpetual. Peptidomimetics, compounds that mimic the structure and function of natural peptides, represent a cornerstone of this endeavor, offering improved stability, bioavailability, and receptor affinity. Central to the design of effective peptidomimetics is the selection of a rigid and versatile scaffold that can appropriately orient pharmacophoric groups in three-dimensional space. This guide provides an in-depth exploration of tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate , a privileged scaffold for the design of a new generation of peptidomimetic drugs.

Introduction: The Power of the Piperazine Scaffold

The piperazine ring is a recurring motif in a multitude of FDA-approved drugs, a testament to its favorable physicochemical and pharmacological properties. Its ability to engage in multiple hydrogen bonding interactions, modulate acid-base constants, and enhance aqueous solubility makes it an attractive component in drug design. The 2-oxopiperazine core, in particular, introduces a lactam functionality that provides a rigidifying element, crucial for constraining the conformational flexibility of appended side chains and mimicking the secondary structures of peptides, such as β-turns. The incorporation of a phenyl group at the 2-position further enhances the scaffold's utility by introducing a site for aromatic interactions and providing a handle for stereochemical control. The tert-butoxycarbonyl (Boc) protecting group at the 1-position offers a stable yet readily cleavable means to facilitate stepwise synthetic elaboration.

Design Rationale and Physicochemical Properties

The efficacy of this compound as a peptidomimetic scaffold stems from its unique structural and conformational features. The piperazine ring predominantly adopts a chair conformation, which minimizes steric strain and provides well-defined axial and equatorial positions for substituent placement. This conformational preference is a key factor in the pre-organization of the scaffold for binding to biological targets. The phenyl group at the C2 position can occupy either an axial or equatorial orientation, leading to distinct diastereomers with different spatial arrangements of substituents. This stereochemical diversity is a powerful tool for exploring the structure-activity relationships (SAR) of novel drug candidates.

| Property | Value | Significance in Drug Design |

| Molecular Formula | C₁₅H₂₀N₂O₃ | Provides a foundation for calculating molecular weight and elemental composition. |

| Molecular Weight | 276.33 g/mol | Falls within the range of orally bioavailable small molecules (Lipinski's Rule of Five). |

| Topological Polar Surface Area (TPSA) | 58.9 Ų | Contributes to good cell permeability and oral absorption. |

| Hydrogen Bond Donors | 1 | The N-H group of the lactam can participate in hydrogen bonding interactions with target proteins. |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen of the lactam and the carboxylate group are potential hydrogen bond acceptors. |

| Rotatable Bonds | 2 | Limited rotational freedom contributes to a more rigid and pre-organized conformation. |

Synthesis of the Scaffold: A Proposed Protocol

A plausible and efficient synthetic strategy involves the cyclization of a suitably protected 1,2-diamine with a derivative of 2-bromo-2-phenylacetic acid. This approach allows for the introduction of the key phenyl and oxo functionalities in a controlled manner.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl (2-(phenyl(ethoxycarbonyl)methylamino)ethyl)carbamate

-

To a solution of N-Boc-1,2-diaminoethane (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of ethyl 2-bromo-2-phenylacetate (1.1 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Step 2: Cyclization to form this compound

-

Dissolve the product from Step 1 in a suitable solvent like methanol or ethanol.

-

Add a base such as sodium methoxide or sodium ethoxide (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the cyclization by TLC. The intramolecular lactamization should proceed to give the piperazinone ring.

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

-

Extract the aqueous layer with the organic solvent, combine the organic phases, wash with brine, dry, and concentrate.

-

Purify the final product by column chromatography or recrystallization to obtain pure this compound.

Applications in Peptidomimetic Design and Drug Discovery

The true value of the this compound scaffold lies in its application as a versatile building block for the synthesis of complex peptidomimetics. The presence of the Boc protecting group allows for selective deprotection and subsequent functionalization at the N1 position, while the N4 nitrogen of the lactam can also be alkylated or acylated to introduce further diversity.

General Workflow for Peptidomimetic Synthesis

Application Notes and Protocols for the Derivatization of Tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate for Bioassays

Abstract

This comprehensive guide provides detailed methodologies for the chemical derivatization of tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate, a versatile scaffold for the generation of diverse small molecule libraries for biological screening. The protocols outlined herein focus on strategic modifications at the piperazine N4-position, a readily accessible site for diversification following a straightforward deprotection step. We present robust, step-by-step procedures for Boc deprotection, subsequent N-alkylation via direct and reductive amination pathways, and amide coupling reactions. Furthermore, this document includes detailed protocols for the characterization of the resulting derivatives using NMR and mass spectrometry, and their application in representative cell-based bioassays, namely a cytotoxicity assay and a G-protein coupled receptor (GPCR) binding assay. This application note is intended for researchers in drug discovery, chemical biology, and medicinal chemistry, offering a practical framework for the synthesis and biological evaluation of novel phenylpiperazine-based compounds.

Introduction: The Phenylpiperazine Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs.[1] Its ability to engage in various biological interactions, coupled with its favorable physicochemical properties, makes it an attractive starting point for drug discovery campaigns. The specific scaffold, this compound (Figure 1), offers a unique three-dimensional structure with multiple points for potential modification. However, for the efficient generation of a chemical library for bioassays, the most strategic and synthetically accessible approach is the derivatization of the secondary amine at the N4-position. This is achieved through the removal of the tert-butyloxycarbonyl (Boc) protecting group, which then opens up a plethora of synthetic possibilities.

Figure 1. Chemical Structure of the Core Scaffold

Caption: Core chemical structure and properties.

This guide will detail the necessary steps to unlock the synthetic potential of this scaffold, providing researchers with the tools to create novel compound libraries for biological screening.

Synthetic Strategy: A Modular Approach to Derivatization

Our derivatization strategy is centered around a modular, three-stage workflow. This approach allows for the systematic generation of a diverse library of compounds from a common intermediate.

Caption: Overall workflow for derivatization.

Step 1: Boc Deprotection

The critical first step is the removal of the Boc protecting group to unmask the reactive secondary amine at the N4 position. This is reliably achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve the starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask.

-

To the stirred solution, add TFA (5-10 eq) dropwise at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[2]

-

Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 3-oxo-2-phenylpiperazine as a TFA salt, which can be used in the next step without further purification.

Step 2: Derivatization of the N4-Position

With the deprotected intermediate in hand, a variety of functional groups can be introduced at the N4-position. We present two robust and versatile methods: N-alkylation and amide coupling.

a) Direct N-Alkylation

This method is suitable for the introduction of alkyl groups using alkyl halides.

Materials:

-

3-Oxo-2-phenylpiperazine (from Protocol 2.1.1)

-

Alkyl halide (e.g., alkyl iodide or bromide) (1.1 eq)

-

Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Acetonitrile or N,N-Dimethylformamide (DMF), anhydrous

-

Reaction vessel with a nitrogen inlet

-

Magnetic stirrer and stir bar

Procedure:

-

To a solution of 3-oxo-2-phenylpiperazine (1.0 eq) in anhydrous acetonitrile or DMF, add the base (K₂CO₃ or DIPEA, 2.0 eq).

-

Add the alkyl halide (1.1 eq) to the mixture.

-

Stir the reaction at room temperature or heat as necessary (e.g., 50-70 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC.[3]

-

Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

b) Reductive Amination

This is a powerful method for introducing a wide range of substituents via reaction with aldehydes or ketones.

Materials:

-

3-Oxo-2-phenylpiperazine (from Protocol 2.1.1)

-

Aldehyde or Ketone (1.1-1.5 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Dissolve 3-oxo-2-phenylpiperazine (1.0 eq) and the desired aldehyde or ketone (1.1-1.5 eq) in anhydrous DCM or DCE. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC until completion (typically 2-12 hours).

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.[4]

-

Purify the crude product by silica gel column chromatography.

This method allows for the introduction of acyl groups through the formation of an amide bond with carboxylic acids.

Materials:

-

3-Oxo-2-phenylpiperazine (from Protocol 2.1.1)

-

Carboxylic acid (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

-

Reaction vessel with a nitrogen inlet

-

Magnetic stirrer and stir bar

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 eq), 3-oxo-2-phenylpiperazine (1.0 eq), and a catalytic amount of DMAP in anhydrous DCM or DMF.

-

Add the coupling agent (DCC or EDC, 1.2 eq) to the solution.

-

Stir the reaction at room temperature and monitor its progress by TLC.[5]

-

Upon completion, if using DCC, filter off the dicyclohexylurea byproduct.

-

Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Structural Confirmation and Characterization

It is imperative to confirm the structure and purity of the synthesized derivatives before their use in bioassays.

Analytical Techniques

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of derivatization. | Appearance of new signals corresponding to the introduced alkyl or acyl group. Shifts in the signals of the piperazine ring protons and carbons adjacent to the N4-position.[6][7] |

| Mass Spectrometry (MS) | Determination of the molecular weight of the final product. | Observation of the molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the expected mass of the derivative. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating a pure compound. |

Purification

Silica gel column chromatography is the standard method for purifying the synthesized derivatives. The choice of eluent will depend on the polarity of the compound. A gradient of ethyl acetate in hexanes is a common starting point.[4]

Application in Bioassays

The generated library of this compound derivatives can be screened in a multitude of bioassays to identify compounds with desired biological activities. Below are protocols for two common and informative assays.

Cell-Based Cytotoxicity Assay

This assay is a fundamental first step to assess the general toxicity of the newly synthesized compounds and to identify potential anticancer agents.[8]

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

Test compounds dissolved in DMSO (stock solutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include wells with untreated cells (vehicle control) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

G-Protein Coupled Receptor (GPCR) Binding Assay

Many phenylpiperazine derivatives are known to interact with GPCRs.[9] A competitive binding assay can be used to determine the affinity of the synthesized compounds for a specific GPCR.

Materials:

-

Cell membranes expressing the target GPCR

-

Radiolabeled ligand specific for the target GPCR (e.g., [³H]-spiperone for dopamine D₂ receptors)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Test compounds at various concentrations

-

Non-specific binding control (a high concentration of a known unlabeled ligand)

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Filter manifold and vacuum pump

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and the test compound at various concentrations.

-

Radioligand Addition: Add the radiolabeled ligand at a concentration close to its K_d value.

-

Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filter manifold under vacuum to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀, which can then be converted to a Ki value.

Conclusion

The derivatization of this compound at the N4-position provides a powerful and efficient strategy for the generation of diverse small molecule libraries. The protocols detailed in this application note offer a robust framework for the synthesis, purification, and characterization of novel phenylpiperazine derivatives. Furthermore, the inclusion of detailed bioassay protocols provides a clear path for the biological evaluation of these compounds, facilitating the identification of new leads in drug discovery programs. The modular nature of this approach allows for the systematic exploration of structure-activity relationships, ultimately guiding the design of more potent and selective therapeutic agents.

References

- BenchChem. (2026).

- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.

- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.

- O'Brien, P., et al. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.

- Various Authors. (2017). Procedure for N-alkylation of Piperidine?.

- National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.

- Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.

- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

- PubMed Central. (n.d.).

- National Institutes of Health. (n.d.). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors.

- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.

- BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.

- National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.

- ResearchGate. (2006).

- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.

- MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.

- ResearchGate. (2006). Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones.

- ResearchGate. (2016). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- ResearchGate. (n.d.). (PDF) Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay.

- ResearchGate. (n.d.). G Protein-Coupled Receptor Screening Assays: Methods and Protocols.

- MDPI. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.

- ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.

- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)

- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.

- iris.unina.it. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring.

- ACS Publications. (2020).

- ResearchGate. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- Creative Proteomics. (n.d.). GPCR Binding Assay.

- Journal of Drug Delivery and Therapeutics. (2019).

- Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays - Drug discovery.

- JoVE. (2017). A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity.

- YouTube. (2022). Measuring G-Protein-Coupled Receptor Signaling - Preview.

- ResearchGate. (2025).

- National Institutes of Health. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)

- RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.

- BenchChem. (2025).

Sources

- 1. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc Deprotection - TFA [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents [mdpi.com]

- 9. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in N-Aryl Piperazinone Synthesis

Welcome to the technical support center for N-aryl piperazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Drawing upon established chemical principles and practical laboratory experience, this resource provides in-depth troubleshooting advice in a direct question-and-answer format to help you optimize your reactions, improve yields, and minimize impurities.

I. Understanding the Core Synthetic Strategies and Their Associated Challenges

The synthesis of N-aryl piperazinones typically involves one of two main approaches:

-

N-Arylation of a Pre-formed Piperazinone Ring: This involves the direct coupling of an aryl halide or equivalent with a piperazin-2-one scaffold. The most common methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

-

Intramolecular Cyclization of an N-Aryl Precursor: This strategy involves first attaching the aryl group to a linear precursor, followed by a ring-closing reaction to form the piperazinone ring.

Each of these routes presents a unique set of potential side reactions. This guide will address the most frequently encountered issues for each major synthetic pathway.

II. Troubleshooting Guide: FAQs for N-Aryl Piperazinone Synthesis

A. Issues in Buchwald-Hartwig Amination of Piperazin-2-ones

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. However, its application in N-aryl piperazinone synthesis is not without its challenges.[1][2]

Question 1: My Buchwald-Hartwig reaction is giving me a significant amount of a dehalogenated arene byproduct and my starting aryl halide is being consumed. What is happening and how can I fix it?

Answer:

This is a classic side reaction in Buchwald-Hartwig aminations known as hydrodehalogenation . It occurs when the oxidative addition of the aryl halide to the Pd(0) catalyst is followed by a competing pathway where a hydride source intercepts the catalytic cycle, leading to the protonation of the aryl group and its release from the palladium complex.

Likely Causes:

-

Presence of a Hydride Source: The most common culprits are trace amounts of water, alcohols, or even the amine substrate itself acting as a hydride donor under certain conditions.

-

Slow Reductive Elimination: If the final C-N bond-forming reductive elimination step is slow, the arylpalladium(II) intermediate has a longer lifetime, increasing the probability of intercepting a hydride source.

-

Ligand Decomposition: Some phosphine ligands can degrade under the reaction conditions, potentially generating species that can act as hydride donors.

Troubleshooting Protocol:

-

Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Use freshly distilled solvents and dry glassware. Consider the use of molecular sieves.

-

Optimize the Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. If you are using a weaker base, consider switching to a stronger one to facilitate the deprotonation of the amine and promote the desired catalytic turnover.

-

Ligand Selection: Bulky, electron-rich phosphine ligands are known to accelerate reductive elimination. Consider screening ligands such as XPhos, RuPhos, or BrettPhos, which have been shown to be effective in challenging amination reactions.

-

Lower the Reaction Temperature: Higher temperatures can sometimes promote side reactions, including ligand degradation and hydrodehalogenation. Once the reaction is initiated, try running it at the lowest temperature that still allows for a reasonable reaction rate.

Question 2: I am observing the formation of a bis-arylated piperazine byproduct. How can I improve the selectivity for mono-arylation of the piperazinone?

Answer:

The formation of a bis-arylated product is a common issue when using piperazine itself or a piperazinone with an unprotected N-H group at the 4-position. Both nitrogen atoms can be nucleophilic and participate in the catalytic cycle.

Likely Causes:

-

High Reactivity of the Second Nitrogen: The second nitrogen atom of the piperazine or piperazinone ring can also undergo arylation, especially if the reaction conditions are harsh or if an excess of the aryl halide is used.

-

Equivalents of Reactants: Using a 1:1 stoichiometry of the aryl halide and the piperazinone may not be sufficient to prevent di-arylation, as the mono-arylated product can still compete with the starting piperazinone for the catalyst.

Troubleshooting Protocol:

-

Use a Protecting Group: The most effective strategy is to use a piperazin-2-one that is protected at the N4 position. A Boc (tert-butyloxycarbonyl) group is a common choice as it can be readily removed after the arylation step.

-

Control Stoichiometry: If using an unprotected piperazinone is unavoidable, carefully control the stoichiometry. Use a slight excess of the piperazinone relative to the aryl halide (e.g., 1.2 to 1.5 equivalents).

-

Slow Addition of the Aryl Halide: Adding the aryl halide slowly to the reaction mixture can help to maintain a low concentration of the arylating agent, favoring mono-arylation.

B. Challenges in Ullmann Condensation for N-Aryl Piperazinone Synthesis

The copper-catalyzed Ullmann condensation is an older but still relevant method for C-N bond formation, particularly for large-scale synthesis. However, it often requires harsh reaction conditions.[1][3]

Question 3: My Ullmann reaction is sluggish, with low conversion even after prolonged heating at high temperatures. What can I do to improve the reaction rate?

Answer:

The classic Ullmann condensation is notorious for requiring high temperatures (often >180 °C) and long reaction times. Several factors can contribute to a sluggish reaction.

Likely Causes:

-

Inactive Copper Catalyst: The copper source may not be sufficiently activated.

-

Poor Solubility: The reactants may have poor solubility in the chosen solvent at the reaction temperature.

-

Steric Hindrance: Sterically hindered aryl halides or piperazinones can significantly slow down the reaction.

Troubleshooting Protocol:

-

Activate the Copper Catalyst: If using copper powder, it can be activated by treatment with iodine or by using freshly prepared, finely divided copper. Alternatively, using a soluble copper(I) salt like CuI or CuBr is often more effective.

-

Use a High-Boiling Point, Polar Aprotic Solvent: Solvents like DMF, NMP, or DMSO are commonly used to ensure the solubility of the reactants at high temperatures.

-

Incorporate a Ligand: Modern Ullmann-type reactions often employ a ligand to facilitate the catalytic cycle. N,N'-dimethylethylenediamine (DMEDA), 1,10-phenanthroline, or various amino acids can significantly improve the reaction rate and allow for lower reaction temperatures.

-

Consider Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields in Ullmann couplings.

Question 4: I am observing significant amounts of homocoupling of my aryl halide (forming a biaryl byproduct) in my Ullmann reaction. How can I suppress this side reaction?

Answer:

The formation of biaryl byproducts through homocoupling of the aryl halide is a common side reaction in Ullmann condensations.

Likely Causes:

-

High Reaction Temperatures: Elevated temperatures can promote the reductive coupling of the aryl halide.

-

Excess Copper: Using a large excess of the copper catalyst can favor homocoupling.

Troubleshooting Protocol:

-

Optimize Catalyst Loading: Reduce the amount of the copper catalyst to the minimum required for efficient C-N coupling. Catalytic amounts (5-20 mol%) are often sufficient, especially when a ligand is used.

-

Lower the Reaction Temperature: If possible, try to run the reaction at a lower temperature. The use of a suitable ligand can often make this feasible.

-

Use an Additive: The addition of a small amount of a halide scavenger, such as a silver salt, can sometimes help to suppress homocoupling.

C. Side Reactions in Intramolecular Cyclization to Form the Piperazinone Ring

Forming the piperazinone ring via intramolecular cyclization of an N-aryl precursor is a common and effective strategy. However, the ring-closing step can be prone to side reactions.

Question 5: I am attempting to synthesize an N-aryl piperazinone by intramolecular cyclization of an N-aryl-N'-(chloroacetyl)ethylenediamine precursor, but I am getting a low yield and several byproducts. What could be going wrong?

Answer:

The base-mediated intramolecular cyclization of N-aryl-N'-(chloroacetyl)ethylenediamines is a standard method. However, several side reactions can occur.

Likely Causes:

-

Hydrolysis of the Chloroacetamide: The chloroacetamide functional group can be susceptible to hydrolysis under basic conditions, leading to the formation of the corresponding hydroxyacetamide, which will not cyclize.[4]

-

Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers or polymers.

-

Formation of Morpholinones: If the starting material contains a hydroxyl group, a competing intramolecular cyclization can lead to the formation of a six-membered morpholinone ring instead of the desired piperazinone.

-

Elimination Reactions: Depending on the structure of the backbone, elimination reactions can occur as a side pathway.

Troubleshooting Protocol:

-

Choice of Base: Use a non-nucleophilic, sterically hindered base to minimize hydrolysis of the chloroacetamide. Potassium tert-butoxide or sodium hydride are often good choices.

-

High Dilution Conditions: To favor the intramolecular cyclization over intermolecular reactions, perform the reaction under high dilution conditions. This can be achieved by slowly adding the precursor to a solution of the base.

-

Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis of the chloroacetamide.

-

Protecting Groups: If there are other nucleophilic functional groups in the molecule that could interfere with the cyclization, consider protecting them before the ring-closing step.

Question 6: My attempt to form an N-aryl piperazinone via the reaction of an N-arylethylenediamine with an α-haloester is not working well. What are the likely side reactions?

Answer:

This is another common route to N-aryl piperazinones. However, several side reactions can compete with the desired tandem N-alkylation and cyclization.

Likely Causes:

-

Bis-Alkylation of the Diamine: The α-haloester can react with both nitrogen atoms of the N-arylethylenediamine, leading to the formation of a bis-alkylated acyclic product that cannot cyclize.

-

Hydrolysis of the Ester: The ester group can be hydrolyzed under the reaction conditions, especially if a strong base is used, preventing the final lactamization.

-

Competing Elimination Reactions: The α-haloester can undergo elimination to form an α,β-unsaturated ester, which can then react in a Michael addition fashion, potentially leading to different products.

Troubleshooting Protocol:

-

Control Stoichiometry: Use a 1:1 stoichiometry of the N-arylethylenediamine and the α-haloester to minimize bis-alkylation.

-

Stepwise Synthesis: Consider a stepwise approach. First, perform the mono-N-alkylation of the N-arylethylenediamine with the α-haloester under carefully controlled conditions. Then, in a separate step, perform the base-mediated cyclization to form the piperazinone.

-

Choice of Base for Cyclization: For the cyclization step, use a non-nucleophilic base to avoid ester hydrolysis. A weaker base, such as triethylamine or diisopropylethylamine, may be sufficient to promote the lactamization without causing significant hydrolysis.

III. Visualization of Key Reaction Pathways and Side Reactions

To further aid in understanding the concepts discussed, the following diagrams illustrate the key reaction pathways and potential side reactions.

Figure 1: Competing pathways in Buchwald-Hartwig amination.

Figure 2: Common side reactions in intramolecular cyclization.

IV. Summary of Key Troubleshooting Parameters

The following table summarizes the key experimental parameters to consider when troubleshooting side reactions in N-aryl piperazinone synthesis.

| Issue | Potential Cause(s) | Key Parameters to Optimize |

| Low Yield / Incomplete Conversion | - Inactive catalyst- Suboptimal temperature- Poor reagent purity- Steric hindrance | - Catalyst/ligand choice and loading- Reaction temperature and time- Purity of starting materials and solvents- Choice of base |

| Hydrodehalogenation (Buchwald-Hartwig) | - Presence of hydride sources- Slow reductive elimination | - Anhydrous conditions- Ligand selection (bulky, electron-rich)- Reaction temperature |

| Bis-Arylation | - Use of unprotected piperazinone- Incorrect stoichiometry | - Use of N4-protected piperazinone- Stoichiometry of reactants- Slow addition of aryl halide |

| Homocoupling (Ullmann) | - High reaction temperature- Excess copper catalyst | - Catalyst loading- Reaction temperature- Use of a ligand |

| Hydrolysis of Chloroacetamide (Cyclization) | - Nucleophilic base- Presence of water | - Use of a non-nucleophilic base- Anhydrous conditions |

| Intermolecular Reactions (Cyclization) | - High concentration | - High dilution conditions (slow addition) |

V. Conclusion

The synthesis of N-aryl piperazinones, while a common endeavor in medicinal chemistry, requires careful attention to reaction conditions to avoid the formation of unwanted side products. By understanding the underlying mechanisms of the desired reaction and potential side reactions, researchers can systematically troubleshoot and optimize their synthetic routes. This guide provides a starting point for addressing common issues, but it is important to remember that each specific substrate combination may require its own unique set of optimized conditions.

VI. References

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 26, 2026, from [Link]

-

Surana, P., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(1), 123. [Link]

-